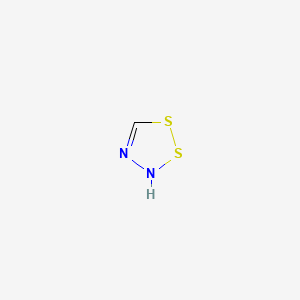
3H-1,2,3,4-Dithiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,3,4-Dithiadiazole is a heterocyclic compound characterized by a five-membered ring containing two sulfur atoms and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The traditional synthesis of 3H-1,2,3,4-Dithiadiazole involves the reduction of dithiadiazolium cations. These cations are typically obtained by the reaction of nitriles with thiazyl chloride. The reaction proceeds as follows: [ 2 RCN + 4 NSCl \rightarrow 2 [RCN_2S_2]+Cl- + Cl_2 + N_2 ] For large-scale syntheses, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the yields are generally lower .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for higher yields and cost-effectiveness. This often involves the use of more readily available and less expensive reagents, as well as optimized reaction conditions to maximize product yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-1,2,3,4-Dithiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Halogens such as chlorine or bromine can oxidize this compound to form dithiadiazolium cations. [ 2 RCN_2S_2 + X_2 \rightarrow 2 [RCN_2S_2X- ]
Reduction: Reducing agents like iodide or thiocyanate can reduce dithiadiazolium cations to form the neutral dithiadiazole. [ 2 [RCN_2S_2]^+ + I^- \rightarrow 2 RCN_2S_2 + I_2 ]
Major Products: The major products of these reactions include dithiadiazolium salts and neutral dithiadiazole compounds, which can further react to form various derivatives .
Applications De Recherche Scientifique
3H-1,2,3,4-Dithiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as antimicrobial, antiviral, and antifungal agents.
Mécanisme D'action
The mechanism of action of 3H-1,2,3,4-Dithiadiazole and its derivatives often involves interaction with biological membranes and proteins. For example, certain derivatives can disrupt lipid bilayers and affect ion channel function, leading to antimicrobial effects . The molecular targets and pathways involved in these actions are still under investigation, but they are believed to include membrane lipids and ion channels .
Comparaison Avec Des Composés Similaires
1,3-Thiazine: Another heterocyclic compound with similar biological activities.
Thiohydrazide: Known for its antimicrobial and antifungal properties.
Uniqueness: 3H-1,2,3,4-Dithiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
289-09-8 |
|---|---|
Formule moléculaire |
CH2N2S2 |
Poids moléculaire |
106.18 g/mol |
Nom IUPAC |
3H-dithiadiazole |
InChI |
InChI=1S/CH2N2S2/c1-2-3-5-4-1/h1,3H |
Clé InChI |
WSYXFYIAMXEAJT-UHFFFAOYSA-N |
SMILES canonique |
C1=NNSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



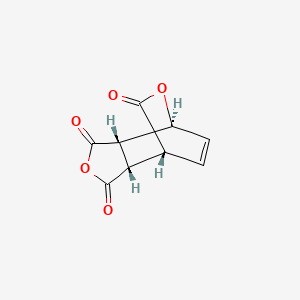
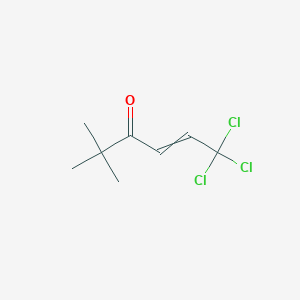
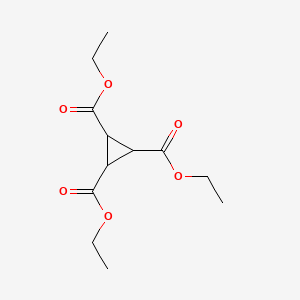
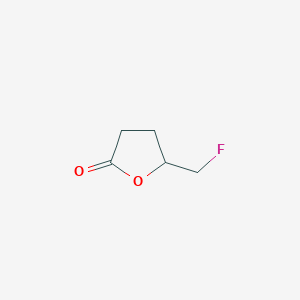
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
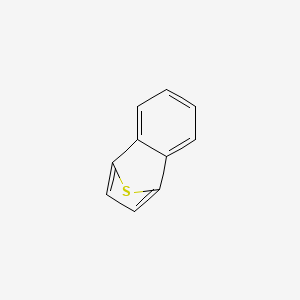

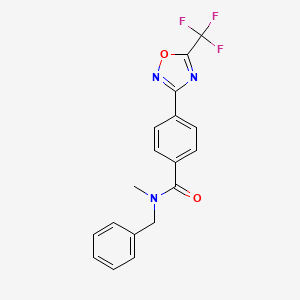
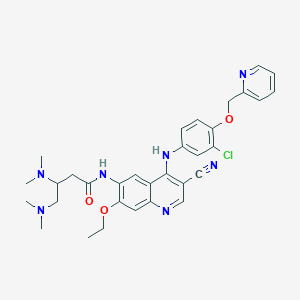
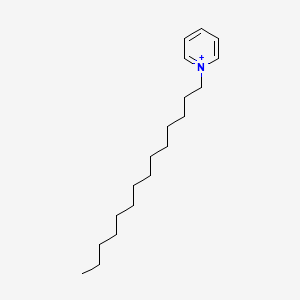

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)

